2-Amino-5-bromo-3-hydroxybenzonitrile: A Technical Guide to its Pharmacokinetic Significance and Synthetic Utility
2-Amino-5-bromo-3-hydroxybenzonitrile: A Technical Guide to its Pharmacokinetic Significance and Synthetic Utility
Executive Summary
In the landscape of modern drug development, highly functionalized aromatic building blocks serve as both critical synthetic precursors and key metabolic markers. 2-Amino-5-bromo-3-hydroxybenzonitrile (CAS 176718-55-1) is a prime example of such a tetrasubstituted benzene ring[1]. Featuring an ortho-aminophenol motif, a highly electrophilic nitrile group, and a heavy halogen handle, this compound is uniquely positioned at the intersection of pharmacokinetics and heterocyclic synthesis.
As a Senior Application Scientist, I have structured this whitepaper to provide an in-depth analysis of this molecule. We will explore its origin as an in vivo metabolite of the antilipidaemic agent NO-1886 (Ibrolipim)[2], detail its physicochemical profile, and provide a self-validating experimental workflow for leveraging its structure in the synthesis of complex pharmacophores like benzoxazoles.
Structural & Physicochemical Profiling
The synthetic versatility and biological behavior of 2-Amino-5-bromo-3-hydroxybenzonitrile are dictated by the electronic push-pull dynamics of its substituents. The electron-withdrawing nature of the nitrile (-CN) and bromine (-Br) groups significantly lowers the pKa of the hydroxyl (-OH) and amino (-NH2) groups compared to an unsubstituted aminophenol, altering its nucleophilicity profile.
Quantitative Data Summary
| Property | Value | Causality / Significance |
| Chemical Formula | C₇H₅BrN₂O | Defines the tetrasubstituted aromatic core. |
| Molecular Weight | 213.03 g/mol | Low molecular weight makes it an ideal fragment-based building block. |
| CAS Registry Number | 176718-55-1 | Unique identifier for procurement and regulatory tracking[1]. |
| H-Bond Donors | 2 (-NH₂, -OH) | Facilitates strong interactions with target proteins or phase II conjugation enzymes. |
| H-Bond Acceptors | 3 (N, N, O) | Enhances solubility and binding affinity in biological matrices. |
| Isotopic Signature | ~1:1 ratio (⁷⁹Br : ⁸¹Br) | Provides a highly diagnostic mass spectrometry (LC-MS) pattern for analytical tracking. |
Pharmacokinetic Significance: The NO-1886 Pathway
Understanding the metabolic fate of active pharmaceutical ingredients (APIs) is a cornerstone of drug safety. 2-Amino-5-bromo-3-hydroxybenzonitrile was famously identified as Metabolite M-4 in the biotransformation of NO-1886 (Ibrolipim), a potent lipoprotein lipase-promoting agent used to improve lipid and glucose metabolism[2][3].
When NO-1886 is administered, it undergoes a sequential enzymatic cascade. The primary pathway involves the mono-hydrolysis of the diethyl phosphonate, but a critical secondary pathway involves the cleavage of the amide bond to yield 2-amino-5-bromobenzonitrile (Metabolite M-1). This intermediate is subsequently hydroxylated by hepatic Cytochrome P450 (CYP450) enzymes to form 2-Amino-5-bromo-3-hydroxybenzonitrile (M-4). Because the ortho-aminophenol structure is highly reactive, M-4 is rapidly conjugated by sulfotransferases to form a highly water-soluble sulfate conjugate (Metabolite M-5) for renal excretion[2][4].
Metabolic pathway of NO-1886 yielding 2-Amino-5-bromo-3-hydroxybenzonitrile (M-4).
Synthetic Utility & Heterocyclic Workflows
Beyond its role as a metabolite, the ortho-aminophenol architecture of CAS 176718-55-1 is a privileged scaffold for the synthesis of benzoxazoles —a class of heterocycles prevalent in kinase inhibitors and fluorescent probes. Furthermore, the presence of the bromine atom at position 5 allows for downstream late-stage functionalization via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions).
Self-Validating Protocol: Synthesis of 5-Bromo-7-cyanobenzoxazole
The following protocol details the acid-catalyzed cyclization of 2-Amino-5-bromo-3-hydroxybenzonitrile using an orthoester. This method is designed as a self-validating system, ensuring that thermodynamic control and analytical checkpoints prevent the progression of failed reactions.
Step-by-Step Methodology:
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2-Amino-5-bromo-3-hydroxybenzonitrile (1.0 eq, 2.13 g, 10 mmol) and triethyl orthoformate (1.5 eq, 2.22 g, 15 mmol) in 20 mL of anhydrous toluene.
-
Catalyst Addition: Add a catalytic amount of p-Toluenesulfonic acid (p-TSA, 0.1 eq, 190 mg).
-
Causality: The acid catalyst protonates the orthoester, making it highly electrophilic and susceptible to nucleophilic attack by the aromatic amine.
-
-
Azeotropic Reflux: Heat the mixture to reflux (approx. 110°C) for 4 hours.
-
Causality: The Dean-Stark trap is critical. As the condensation proceeds, ethanol is generated as a byproduct. By continuously removing ethanol azeotropically, the equilibrium is driven forward according to Le Chatelier's principle, preventing the reverse hydrolysis of the imidate intermediate.
-
-
In-Process Validation (TLC/LC-MS): Sample 10 µL of the reaction mixture, dilute in acetonitrile, and analyze via LC-MS.
-
Self-Validation Checkpoint: The reaction is deemed complete when the starting material (m/z 211/213 [M-H]⁻) is consumed, and the cyclized product (m/z 221/223 [M+H]⁺) dominates the chromatogram. The strict retention of the 1:1 isotopic doublet confirms that no unwanted debromination occurred during heating.
-
-
Workup & Isolation: Cool the reaction to room temperature, concentrate under reduced pressure, and partition the residue between ethyl acetate and saturated aqueous NaHCO₃.
-
Causality: The basic aqueous wash neutralizes the p-TSA catalyst and removes any unreacted starting material (which is highly acidic due to the electron-withdrawing nitrile and bromine groups), ensuring high purity of the organic layer.
-
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and purify via flash column chromatography (Hexanes/EtOAc) to yield the target benzoxazole.
Self-validating synthetic workflow for benzoxazole cyclization from the M-4 scaffold.
Analytical Validation Standards
Whether isolating 2-Amino-5-bromo-3-hydroxybenzonitrile from a biological matrix (urine/feces) or verifying its purity as a commercial API starting material, rigorous analytical characterization is required[2].
-
Mass Spectrometry (ESI-MS): The presence of the bromine atom provides a built-in diagnostic tool. In negative ion mode, the molecule will present a distinct doublet at m/z 211 and 213 of roughly equal intensity, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. If this 1:1 ratio is skewed or missing, the identity of the compound is compromised.
-
Nuclear Magnetic Resonance (¹H-NMR): Due to the tetrasubstituted nature of the ring, the ¹H-NMR spectrum (typically in DMSO-d₆) will show only two aromatic protons. Because they are meta to each other (positions 4 and 6), they will appear as two doublets with a small coupling constant (J ≈ 2.0 - 2.5 Hz), definitively proving the substitution pattern.
References
- BLD Pharm. "176718-54-0 | 2-Amino-5-bromo-3-methoxybenzonitrile | BLD Pharm." bldpharm.com.
- Morioka Y, Ohmizo M, Harada M, Tsutsumi K. "Metabolism of diethyl 4-[(4-bromo-2-cyanophenyl)
- Morioka Y, Harada M, Imai T, Naito S. "Pharmacokinetics and metabolism of NO-1886, a lipoprotein lipase-promoting agent, in cynomolgus monkey." Taylor & Francis, September 2008.
- Yin W, Yuan Z, Tsutsumi K, et al. "A lipoprotein lipase-promoting agent, NO-1886, improves glucose and lipid metabolism in high fat, high sucrose-fed New Zealand white rabbits." Int J Exp Diabesity Res, PubMed, January 2003.
Sources
- 1. 176718-54-0|2-Amino-5-bromo-3-methoxybenzonitrile|BLD Pharm [bldpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. A lipoprotein lipase-promoting agent, NO-1886, improves glucose and lipid metabolism in high fat, high sucrose-fed New Zealand white rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
(Structure to be inserted)



